molecular formula C12H9ClNO2PS B14073487 2-(4-Chloroanilino)-2H-1,3,2lambda~5~-benzodioxaphosphole-2-thione CAS No. 101397-51-7

2-(4-Chloroanilino)-2H-1,3,2lambda~5~-benzodioxaphosphole-2-thione

Cat. No.: B14073487
CAS No.: 101397-51-7
M. Wt: 297.70 g/mol
InChI Key: UUVBUYVRGUZLAD-UHFFFAOYSA-N
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Description

1,3,2-Benzodioxaphosphol-2-amine, N-(4-chlorophenyl)-, 2-sulfide is a complex organic compound that features a benzodioxaphosphol ring system with an amine group and a 4-chlorophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,2-Benzodioxaphosphol-2-amine, N-(4-chlorophenyl)-, 2-sulfide typically involves the following steps:

    Formation of the Benzodioxaphosphol Ring: The benzodioxaphosphol ring can be synthesized through a cyclization reaction involving a suitable diol and a phosphorus-containing reagent.

    Introduction of the Amine Group: The amine group can be introduced via nucleophilic substitution reactions using appropriate amine precursors.

    Attachment of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be attached through electrophilic aromatic substitution reactions.

    Formation of the Sulfide Group: The sulfide group can be introduced through thiolation reactions using sulfur-containing reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1,3,2-Benzodioxaphosphol-2-amine, N-(4-chlorophenyl)-, 2-sulfide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the amine or phenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1,3,2-Benzodioxaphosphol-2-amine, N-(4-chlorophenyl)-, 2-sulfide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3,2-Benzodioxaphosphol-2-amine, N-(4-chlorophenyl)-, 2-sulfide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1,3,2-Benzodioxaphosphol-2-amine, N-(4-methylphenyl)-, 2-sulfide
  • 1,3,2-Benzodioxaphosphol-2-amine, N-(4-fluorophenyl)-, 2-sulfide
  • 1,3,2-Benzodioxaphosphol-2-amine, N-(4-bromophenyl)-, 2-sulfide

Uniqueness

1,3,2-Benzodioxaphosphol-2-amine, N-(4-chlorophenyl)-, 2-sulfide is unique due to the presence of the 4-chlorophenyl group, which can impart distinct chemical and biological properties compared to its analogs

Properties

CAS No.

101397-51-7

Molecular Formula

C12H9ClNO2PS

Molecular Weight

297.70 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-sulfanylidene-1,3,2λ5-benzodioxaphosphol-2-amine

InChI

InChI=1S/C12H9ClNO2PS/c13-9-5-7-10(8-6-9)14-17(18)15-11-3-1-2-4-12(11)16-17/h1-8H,(H,14,18)

InChI Key

UUVBUYVRGUZLAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)OP(=S)(O2)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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